molecular formula C15H26N2O6S B5000540 ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate

ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate

Cat. No. B5000540
M. Wt: 362.4 g/mol
InChI Key: GKCWBSANFAZKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate, commonly known as EMTPT, is a chemical compound that belongs to the class of thienyl-containing amino acids. EMTPT has been widely studied for its potential application in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of EMTPT involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH is essential for the growth and proliferation of cancer cells, and its inhibition by EMTPT results in the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
EMTPT has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity towards normal cells. It has also been reported to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases. EMTPT has been shown to induce oxidative stress in cancer cells, which is a mechanism that could potentially be exploited for the development of novel cancer therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of EMTPT is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of EMTPT is a multi-step process, which could be time-consuming and costly. Additionally, the mechanism of action of EMTPT is not fully understood, which could limit its potential application in the clinic.

Future Directions

There are several future directions for the study of EMTPT. One potential direction is the development of novel EMTPT derivatives with improved selectivity and potency towards cancer cells. Another direction is the investigation of the mechanism of action of EMTPT, which could provide insights into the development of novel cancer therapies. Additionally, the potential application of EMTPT in the treatment of inflammatory diseases warrants further investigation.

Synthesis Methods

EMTPT can be synthesized through a multi-step process involving the reaction of thienylacetic acid with methyl chloroformate, followed by the reaction with ethylamine and tetrahydrothiophene-3,4-dicarboxylic acid. The final product is obtained through esterification with pentanoic acid. The synthesis of EMTPT has been reported in various research articles and can be replicated in a laboratory setting.

Scientific Research Applications

EMTPT has been studied for its potential application in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. EMTPT has also been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention and treatment of cancer.

properties

IUPAC Name

ethyl 5-[3,4-bis(methoxycarbonylamino)thiolan-2-yl]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6S/c1-4-23-12(18)8-6-5-7-11-13(17-15(20)22-3)10(9-24-11)16-14(19)21-2/h10-11,13H,4-9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWBSANFAZKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC1C(C(CS1)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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